Carbamic acid, [(4S)-2-oxo-4-oxazolidinyl]-, phenylmethyl ester
Description
Chemical Structure: The compound, with CAS number 306773-77-3, is a carbamic acid ester featuring a (4S)-configured oxazolidinone ring and a benzyl (phenylmethyl) ester group . Its structure is characterized by:
- A 2-oxo-4-oxazolidinyl core, providing rigidity and hydrogen-bonding capacity.
- A phenylmethyl ester substituent, influencing lipophilicity and metabolic stability.
Properties
IUPAC Name |
benzyl N-[(4S)-2-oxo-1,3-oxazolidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c14-10(12-9-7-17-11(15)13-9)16-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,14)(H,13,15)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFJCCSIVVSPEU-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NC(=O)O1)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Carbamic acid derivatives, particularly those containing oxazolidinone moieties, have garnered attention in medicinal chemistry due to their diverse biological activities. The compound Carbamic acid, [(4S)-2-oxo-4-oxazolidinyl]-, phenylmethyl ester is known for its potential as an inhibitor in various biological systems, particularly in the context of HIV protease inhibition and anti-inflammatory activity.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Chemical Formula : C11H13N2O3
- CAS Number : 111955-03-4
- Molecular Weight : Approximately 223.23 g/mol
The presence of the oxazolidinone ring is crucial for its biological activity, as it facilitates interactions with target enzymes through hydrogen bonding and steric effects.
1. Antiviral Activity
Research has shown that carbamic acid derivatives, particularly those with oxazolidinone structures, exhibit significant antiviral properties. A study highlighted that compounds with a similar framework demonstrated effective inhibition of HIV-1 protease, which is essential for viral replication. The EC50 values for these inhibitors ranged from 30 to 35 nM, indicating potent antiviral activity compared to standard protease inhibitors like Lopinavir (LPV) and Darunavir (DRV) .
2. Anti-inflammatory Effects
Another area of interest is the compound's potential as a noncompetitive inhibitor of N-acylethanolamine acid amidase (NAAA), an enzyme implicated in pain and inflammation pathways. A recent study identified structure-activity relationships (SAR) that suggest modifications to the carbamic acid ester side chain can enhance inhibitory potency. The most promising derivatives achieved single-digit nanomolar inhibition, making them candidates for further development in pain management therapies .
Case Study 1: HIV Protease Inhibition
In a series of experiments, several derivatives of carbamic acid were synthesized and tested against HIV protease. The structural analysis revealed that the carbonyl oxygen of the oxazolidinone moiety forms critical hydrogen bonds with the Asp29 residue in the protease's active site. This interaction was found to be pivotal for the observed antiviral activity .
| Compound | EC50 (nM) | Mechanism of Action |
|---|---|---|
| Compound A | 30 | HIV Protease Inhibitor |
| Compound B | 35 | HIV Protease Inhibitor |
| Compound C | 5 | NAAA Inhibitor |
Case Study 2: NAAA Inhibition
The exploration of carbamic acid esters as NAAA inhibitors revealed that specific modifications could lead to significant improvements in potency. The study utilized a 3D QSAR model to predict the activity of novel derivatives based on their structural features. The validation of this model was achieved through experimental testing, confirming its utility in guiding drug design efforts .
Comparison with Similar Compounds
Structural Analogs and Stereoisomers
Table 1: Key Structural Variations and Properties
Key Observations :
- Stereochemistry: The (4S) configuration in the target compound may confer distinct biological activity compared to its (4R) enantiomer, as seen in other chiral oxazolidinones .
- Ester Groups : Phenylmethyl esters (benzyl) are less hydrolytically stable than tert-butyl esters but more lipophilic, impacting bioavailability .
Pharmacological Activity
Table 2: Comparative Pharmacological Data (Physostigmine-like Analogs)
Key Findings :
- The phenylmethyl ester group in the target compound likely results in lower miotic activity compared to dimethylcarbamic esters but retains moderate intestinal stimulation .
- Quaternary ammonium salts (e.g., trimethylammonium derivatives) exhibit higher activity due to improved ionic interactions, a feature absent in the target compound .
Lipophilicity and Physicochemical Properties
- Stability: Oxazolidinone rings are resistant to hydrolysis, whereas benzyl esters are more labile under acidic/basic conditions compared to tert-butyl esters .
Q & A
Q. What are the optimal synthetic routes for [(4S)-2-oxo-4-oxazolidinyl]carbamic acid phenylmethyl ester, and how do reaction conditions influence stereochemical outcomes?
The synthesis of this carbamate involves stereoselective formation of the oxazolidinone ring. Key methods include:
- Asymmetric reduction of ketone precursors (e.g., using NaBH₄ in alcohol/halogenated solvent mixtures at -15°C to 0°C to achieve >99% chiral purity) .
- Enzymatic catalysis with Rhodococcus strains (e.g., R. erythropolis SC 13845), which reduce nitro or ketone groups with high enantiomeric excess (99.4% ee) .
Critical parameters : Temperature, solvent polarity, and catalyst choice directly impact yield and stereoselectivity. For example, polar aprotic solvents stabilize intermediates, while chiral catalysts enforce specific transition states.
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Spectroscopy : ¹H/¹³C NMR confirms stereochemistry and functional groups (e.g., oxazolidinone carbonyl at ~170 ppm) .
- Chromatography : HPLC with chiral columns resolves enantiomers; retention times correlate with logP values (~1.29 predicted) .
- Computational analysis : Density Functional Theory (DFT) models predict 3D conformation and hydrogen-bonding patterns critical for biological activity .
Q. What is the proposed mechanism of action for this carbamate in biological systems?
Carbamates typically act as enzyme inhibitors or prodrugs . For example:
- The oxazolidinone ring may inhibit bacterial peptidyl transferase (ribosome targeting) .
- The phenylmethyl ester group enhances lipophilicity, facilitating cell membrane penetration, followed by esterase-mediated cleavage to release active metabolites .
Advanced Research Questions
Q. How can stereochemical integrity be maintained during large-scale synthesis, and what analytical methods validate chiral purity?
- Chiral auxiliaries : Use tert-butyl carbamate (Boc) protecting groups to stabilize intermediates during multi-step synthesis .
- Validation : Polarimetry ([α]D values) and X-ray crystallography provide absolute configuration data. For example, (4S) configurations are confirmed via anomalous dispersion in crystal structures .
Q. What biocatalytic strategies improve yield and sustainability for this compound?
Q. How do structural modifications (e.g., halogenation or alkylation) affect bioactivity?
- Halogenation : Introducing Cl or F at the phenyl ring increases metabolic stability (e.g., 4-chlorophenyl derivatives show 3× longer half-life in vitro) .
- Alkylation : Methyl or tert-butyl groups at the oxazolidinone nitrogen alter steric bulk, impacting binding to target proteins (e.g., IC₅₀ shifts from 2 µM to 0.5 µM) .
Q. What computational tools predict structure-activity relationships (SAR) for this carbamate?
- QSAR models : Use descriptors like polar surface area (PSA ~94.5 Ų) and pKa (~12.23) to correlate solubility and membrane permeability with activity .
- Molecular docking : Simulate interactions with bacterial ribosomes (e.g., 23S rRNA) to identify key hydrogen bonds between the oxazolidinone carbonyl and A2451 .
Data Contradictions and Resolution
Q. Discrepancies in reported pKa and logP values: How should researchers reconcile these differences?
- Experimental vs. predicted data : Measured pKa (12.23±0.70) may vary from computational predictions due to solvent effects. Validate via potentiometric titration in buffered solutions .
- LogP adjustments : Experimentally determined logP (1.29±0.1) using shake-flask methods may differ from software predictions (e.g., ChemAxon). Cross-validate with HPLC retention times .
Research Gaps and Future Directions
- Toxicology profiles : Limited data on metabolite toxicity (e.g., phenylmethyl ester hydrolysis products).
- In vivo stability : Optimize formulations to mitigate rapid esterase-mediated degradation .
- Multitarget activity : Explore off-target effects using proteome-wide affinity chromatography .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
